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molecular formula C13H18O2 B2845581 Ethyl-4-(3-methylphenyl)butanoate CAS No. 147498-90-6

Ethyl-4-(3-methylphenyl)butanoate

Cat. No. B2845581
M. Wt: 206.285
InChI Key: VYEGSGOXUUBRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242944

Procedure details

A mixture of 14.0 g of 3-methylbenzyl chloride and 50.0 g of ethyl acrylate dissolved in 300 ml of dry toluene was heated to 110° C. Separatively, 3.0 g of 2,2'-azobisisobutyronitrile(AIBN) and 32.0 g of tri-n-butyltin hydride were dissolved in 200 ml of dry toluene, which was added to the above mixture over a period of 2 hours. This reaction mixture was further heated at the boiling temperature for 2 hours and then cooled to the ambient temperature. The residues obtained after removing the solvent from the mixture were purified by silica gel column chromatography to provide ethyl-4-(3-methylphenyl)butanoate.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2'-azobisisobutyronitrile(AIBN)
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5]Cl.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].C([SnH](CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[CH2:15]([O:14][C:10](=[O:13])[CH2:11][CH2:12][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([CH3:1])[CH:3]=1)[CH3:16]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC=1C=C(CCl)C=CC1
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
2,2'-azobisisobutyronitrile(AIBN)
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
32 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
which was added to the above mixture over a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was further heated at the boiling temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to the ambient temperature
CUSTOM
Type
CUSTOM
Details
The residues obtained
CUSTOM
Type
CUSTOM
Details
after removing the solvent from the mixture
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCC1=CC(=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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